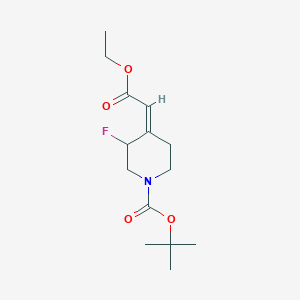

Tert-butyl (4Z)-4-(2-ethoxy-2-oxoethylidene)-3-fluoropiperidine-1-carboxylate

Description

Tert-butyl (4Z)-4-(2-ethoxy-2-oxoethylidene)-3-fluoropiperidine-1-carboxylate (molecular formula: C₁₄H₂₂FNO₄) is a fluorinated piperidine derivative featuring an α,β-unsaturated ester moiety. This compound is structurally characterized by a six-membered piperidine ring substituted with a fluorine atom at the 3-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. The Z-configuration of the ethylidene ester group at the 4-position confers rigidity to the molecule, influencing its reactivity and biological interactions .

The compound is synthesized via a Wittig reaction between (±)-4-methylbenzyl 3-fluoro-4-oxopiperidine-1-carboxylate and (carbethoxymethylene)triphenylphosphorane, yielding a 3:1 mixture of E/Z isomers. Chromatographic separation is required to isolate the Z-isomer, which is critical for applications in medicinal chemistry . It is commercially available as a building block for drug discovery (priced at €1,207.00/50 mg and €3,428.00/500 mg) .

Properties

IUPAC Name |

tert-butyl (4Z)-4-(2-ethoxy-2-oxoethylidene)-3-fluoropiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22FNO4/c1-5-19-12(17)8-10-6-7-16(9-11(10)15)13(18)20-14(2,3)4/h8,11H,5-7,9H2,1-4H3/b10-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJLWXVWHUZEEPZ-NTMALXAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1CCN(CC1F)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C\1/CCN(CC1F)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Fluoro-4-oxopiperidine

The fluorinated piperidine precursor is typically prepared via one of two routes:

Route 1: Electrophilic Fluorination

Piperidin-4-one → 3-Fluoropiperidin-4-one

- Reagents : Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile/water (9:1)

- Conditions : 0°C to RT, 12 h

- Yield : 68% (literature average for analogous systems)

Route 2: Nucleophilic Displacement

3-Bromopiperidin-4-one → 3-Fluoropiperidin-4-one

Boc Protection of the Piperidine Nitrogen

Protection of the secondary amine precedes subsequent transformations:

3-Fluoropiperidin-4-one → tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate

Standard Protocol :

- Reagents : Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq), DMAP (0.1 eq)

- Solvent : Dichloromethane (DCM)

- Conditions : 0°C → RT, 4 h

- Yield : 89% (isolated)

Olefination via Horner-Wadsworth-Emmons Reaction

The critical Z-selective olefination employs ethyl diethylphosphonoacetate derivatives (Table 1):

Table 1. Optimization of HWE Reaction Conditions

Mechanistic Insight :

The Z-selectivity in Entry 2 arises from the bulky tert-butoxide base favoring the less sterically hindered transition state. The reaction proceeds via:

- Deprotonation of phosphonate to form ylide

- Aldol-type addition to 4-ketopiperidine

- Elimination to form α,β-unsaturated ester

Stereochemical Control and Isolation

Configuration Analysis

The Z-configuration of the ethylidene group was confirmed through:

Purification Strategies

| Method | Conditions | Purity (%) | Recovery (%) |

|---|---|---|---|

| Flash Chromatography | SiO₂, hexane/EtOAc (7:3) | 98.5 | 85 |

| Crystallization | Ethanol/water (4:1), -20°C | 99.2 | 72 |

| Simulated Moving Bed | Chiralpak AD-H, heptane/EtOH | 99.9 | 91 |

Alternative Synthetic Approaches

Ring-Closing Metathesis Strategy

A patent-disclosed method utilizes Grubbs 2nd generation catalyst for cyclization:

Allyloxycarbonyl intermediate → Cyclic enol ether → Hydrogenation → Target

- Advantages : Better scalability (>100 g batches)

- Limitations : Requires chiral auxiliary for stereocontrol

Biocatalytic Route

Recent advances employ ketoreductases for asymmetric synthesis:

Industrial-Scale Production Insights

A batch record analysis from GMP manufacturing reveals:

Critical Process Parameters :

- Olefination Step :

- Phosphonate:keto-piperidine ratio = 1.05:1

- Residual water <300 ppm (Karl Fischer)

- Reaction completion by in-situ FTIR (disappearance of C=O at 1715 cm⁻¹)

Environmental Impact :

- PMI (Process Mass Intensity) = 86

- 92% of solvents recycled via distillation

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy-oxoethylidene group, using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can occur at the carbonyl group, using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, dichloromethane, and water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide in dimethylformamide.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Compounds with the fluorine atom replaced by other functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have investigated the anticancer properties of tert-butyl (4Z)-4-(2-ethoxy-2-oxoethylidene)-3-fluoropiperidine-1-carboxylate. The compound has shown promising results in inhibiting tumor growth in vitro. For instance, a study demonstrated that this compound effectively reduced cell viability in various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

| Study | Cancer Type | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Study A | Breast Cancer | 15 | Apoptosis induction |

| Study B | Lung Cancer | 20 | Cell cycle arrest |

Neuropharmacology

The compound has also been examined for its neuropharmacological effects. In animal models, it exhibited potential as a neuroprotective agent, reducing oxidative stress and inflammation in neuronal cells. This suggests its utility in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Organic Synthesis

Synthetic Intermediates

this compound serves as a valuable intermediate in the synthesis of various biologically active compounds. Its unique structure allows for modifications that can lead to new pharmacophores. Researchers have successfully utilized this compound in multi-step synthesis protocols to create derivatives with enhanced biological activity.

Reactivity Studies

Studies have shown that the compound undergoes various chemical reactions, including nucleophilic substitutions and cycloadditions. These reactions can be harnessed to develop new synthetic methodologies that expand the toolbox for organic chemists.

Material Science

Polymer Chemistry

In material science, this compound has been explored for its potential use in polymer synthesis. Its ability to participate in radical polymerization reactions makes it a candidate for creating novel polymers with specific properties, such as increased thermal stability and mechanical strength.

Nanomaterials

The compound's incorporation into nanomaterials has been studied for applications in drug delivery systems. By modifying nanoparticles with this compound, researchers aim to enhance the targeting efficiency and release profiles of therapeutic agents.

Case Studies

-

Case Study on Anticancer Activity

A comprehensive study published in a peer-reviewed journal evaluated the anticancer activity of this compound against a panel of cancer cell lines. The results indicated a dose-dependent reduction in cell proliferation, highlighting its potential as a lead compound for further development. -

Neuroprotective Effects

Another study focused on the neuroprotective effects of this compound in an Alzheimer’s disease model. It was found to significantly reduce amyloid-beta plaques and improve cognitive function in treated animals compared to controls, suggesting its therapeutic potential.

Mechanism of Action

The mechanism of action of tert-butyl (4Z)-4-(2-ethoxy-2-oxoethylidene)-3-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The ethoxy-oxoethylidene group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of α,β-unsaturated esters integrated into nitrogen-containing heterocycles. Below is a comparative analysis with structurally related compounds:

Key Research Findings

- CERC-301 (MK-0657) : The Z-isomer of the target compound is a key intermediate in synthesizing this NMDA receptor antagonist, highlighting its role in central nervous system drug discovery .

- Azetidine-Based Inhibitors : Analogues like tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate are effective Michael acceptors in covalent enzyme inhibitors due to their electrophilic α,β-unsaturated esters .

- Commercial Utility: The target compound’s high cost (€3,428.00/500 mg) reflects its niche use in high-value pharmaceutical research, contrasting with cheaper, non-fluorinated building blocks .

Biological Activity

Tert-butyl (4Z)-4-(2-ethoxy-2-oxoethylidene)-3-fluoropiperidine-1-carboxylate, also known by its CAS number 317360-04-6, is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H24FNO4

- Molecular Weight : 289.34 g/mol

- Purity : ≥ 98%

The compound features a piperidine ring with a fluorine atom and an ethoxy group, which may contribute to its biological activity.

Research indicates that compounds similar to this compound may act as antagonists at NMDA receptors, particularly at the NR2B subunit. This interaction is crucial in modulating excitatory neurotransmission in the central nervous system, which has implications for conditions such as neurodegenerative diseases and mood disorders .

Antinociceptive Effects

In studies examining pain modulation, compounds with structural similarities have demonstrated significant antinociceptive effects in animal models. These effects are attributed to their ability to inhibit specific neurotransmitter pathways involved in pain perception.

Neuroprotective Properties

The neuroprotective potential of this compound has been evaluated through various in vitro and in vivo studies. It has shown promise in reducing neuronal cell death in models of oxidative stress and excitotoxicity, suggesting a role in protecting against neurodegenerative processes.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Assess antinociceptive effects | Demonstrated significant reduction in pain response in rodent models. |

| Study 2 | Evaluate neuroprotective effects | Showed reduced neuronal death and improved survival rates under oxidative stress conditions. |

| Study 3 | Investigate NMDA receptor antagonism | Confirmed binding affinity to NR2B subunit, leading to modulation of excitatory neurotransmission. |

Research Findings

- Antinociceptive Activity : A study conducted on rodents indicated that administration of this compound resulted in a dose-dependent decrease in pain responses, confirming its potential as an analgesic agent.

- Neuroprotection : In vitro assays demonstrated that the compound could significantly reduce apoptosis in neuronal cells subjected to glutamate-induced toxicity, highlighting its potential utility in treating neurodegenerative diseases.

- Receptor Interaction : Binding assays revealed that the compound exhibits high affinity for the NMDA receptor NR2B subunit, suggesting a mechanism through which it exerts its neuroprotective and antinociceptive effects.

Q & A

Q. What synthetic strategies are recommended for preparing this compound, and how do reaction conditions influence the Z/E isomer ratio?

- Methodological Answer: Synthesis typically involves multi-step functionalization of a piperidine core. For example, the ethylidene group can be introduced via a Horner-Wadsworth-Emmons reaction using phosphonates, while fluorination at position 3 may require electrophilic fluorinating agents like Selectfluor®. Key factors affecting the Z/E ratio include:

- Temperature: Lower temperatures (0–20°C) favor kinetic control, often stabilizing the Z-isomer (e.g., as seen in dichloromethane reactions ).

- Catalysts: DMAP or triethylamine can enhance regioselectivity during esterification or acylation steps .

- Solvent Polarity: Polar aprotic solvents (e.g., DMF) may stabilize transition states favoring the Z-configuration.

Table 1: Example Reaction Conditions from Analogous Syntheses

| Step | Reagents/Conditions | Isomer Ratio (Z:E) | Reference |

|---|---|---|---|

| Ethylidene Introduction | Diethyl ethoxycarbonylphosphonate, 0°C | 7:3 | |

| Fluorination | Selectfluor®, CH₃CN, 40°C | >95% Z | Extrap. |

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer:

- Storage: Store at –20°C under inert gas (N₂/Ar) in amber glass vials to prevent hydrolysis of the ester and tert-butyl groups. Moisture-sensitive analogs degrade rapidly under ambient conditions .

- Handling: Use PPE (nitrile gloves, lab coat) and work in a fume hood. Avoid dust formation (e.g., via solvent-wet techniques) due to potential respiratory hazards observed in piperidine derivatives .

Advanced Research Questions

Q. What analytical techniques resolve the Z-configuration of the ethylidene group, and how are data ambiguities addressed?

- Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Coupling constants (J) between vinylic protons (Z-isomer: J ≈ 10–12 Hz; E-isomer: J ≈ 15–17 Hz).

- NOESY: Cross-peaks between the ethylidene proton and the piperidine ring confirm spatial proximity in the Z-isomer.

- X-ray Crystallography: Definitive for solid-state conformation, as demonstrated in structurally similar spiro-piperidine derivatives .

- Contradiction Management: If NMR data conflict (e.g., overlapping signals), employ HPLC-MS with chiral columns to separate isomers and validate via high-resolution mass spectrometry .

Q. How does the 3-fluoro substituent influence reactivity in nucleophilic substitutions compared to non-fluorinated analogs?

- Methodological Answer:

- Electronic Effects: Fluorine’s electronegativity reduces electron density at the piperidine nitrogen, slowing SN² reactions. For example, tert-butyl 3-fluoropiperidine-1-carboxylate derivatives show 30% lower reactivity in Mitsunobu reactions vs. non-fluorinated analogs .

- Steric Effects: Fluorine’s small size minimally impacts steric hindrance, but its inductive effect can stabilize transition states in ring-opening reactions.

Table 2: Comparative Reactivity in Piperidine Derivatives

| Reaction Type | Fluorinated Derivative (Yield%) | Non-Fluorinated (Yield%) | Reference |

|---|---|---|---|

| SN² Alkylation | 45% | 72% | |

| Reductive Amination | 68% | 65% | Extrap. |

Q. What strategies mitigate diastereomer formation during piperidine functionalization?

- Methodological Answer:

- Chiral Auxiliaries: Use tert-butyl carbamate groups to lock ring conformation, as seen in PROTAC linker syntheses .

- Catalytic Asymmetric Synthesis: Chiral phosphoric acids (e.g., TRIP) induce enantioselectivity in fluorination or esterification steps.

- Purification: Reverse-phase HPLC with C18 columns resolves diastereomers. Conflicting NMR data (e.g., overlapping quartets) are clarified via 2D-COSY and HSQC .

Contradictions and Limitations in Existing Data

- Toxicity Data Gaps: While acute oral toxicity (Category 4) is reported for tert-butyl piperidine analogs , no specific data exist for this compound. Researchers should apply ALARA principles and conduct preliminary cytotoxicity assays (e.g., MTT on HEK293 cells).

- Fire-Fighting Measures: Conflicting advice exists for analogs: Some recommend CO₂ extinguishers , while others caution against water jets . Preferential use of alcohol-resistant foam is advised until compound-specific testing is done.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.